(E)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-10-7-11(19-25-10)16(21)18-17-20(5-6-22-2)12-8-13(23-3)14(24-4)9-15(12)26-17/h7-9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDGEMJSVAPULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide is a synthetic organic molecule with a complex structure that suggests potential for diverse biological activity. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features multiple functional groups, including methoxy groups and a benzo[d]thiazole moiety. These structural characteristics are indicative of potential interactions with various biological targets.
Biological Activity
1. Pharmacological Properties
Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities:
- Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) .
- Antimicrobial Activity : Certain analogs have demonstrated selective antibacterial properties, particularly against Gram-positive bacteria .
- Neurological Effects : Compounds similar to this one have been evaluated for their potential as acetylcholinesterase inhibitors, which are relevant in the treatment of Alzheimer's disease .
2. Mechanisms of Action
The mechanisms underlying the biological activity of this compound are multifaceted:
- Acetylcholinesterase Inhibition : The compound may act as an inhibitor of acetylcholinesterase, enhancing cholinergic transmission and potentially aiding in cognitive function .
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which could protect cells from oxidative stress .
- Interaction with Detoxification Enzymes : There is evidence suggesting that similar compounds interact with detoxification enzymes such as GSTP1, indicating a role in cellular defense mechanisms .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Kakkar et al. (2018) | Anticancer | Identified cytotoxic effects against multiple cancer cell lines. |
| Zhang et al. (2018) | Antimicrobial | Reported selective activity against Gram-positive bacteria with specific MIC values. |
| Bernard et al. (2014) | Neurological | Demonstrated potential as an acetylcholinesterase inhibitor with implications for Alzheimer's treatment. |
Comparison with Similar Compounds
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(Substituted)Thio/Piperazine]Acetamide Derivatives ()
Structural Differences :
- Benzothiazole Substituents : The target compound has 5,6-dimethoxy groups, while derivatives feature a 5,6-methylenedioxy group (a cyclic ether bridge). Methylenedioxy groups enhance electron density but reduce steric flexibility compared to dimethoxy substituents.
- Carboxamide Side Chain : compounds utilize thio/piperazine acetamide/propanamide chains, whereas the target employs a 5-methylisoxazole-3-carboxamide group. The isoxazole’s aromaticity and smaller size may improve target selectivity over bulkier piperazine derivatives.
Synthesis : Both compounds require multi-step syntheses. However, the target’s 2-methoxyethyl side chain introduces additional complexity in nitrogen functionalization compared to ’s chloroacetylation-driven derivatization .
N-[4-(Diethylamino)phenyl]-5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-carboxamide ()
Structural Differences :
- Core Structure: ’s compound lacks a benzothiazole ring, instead incorporating a diethylaminophenyl group. The target’s benzothiazole provides a larger aromatic surface for hydrophobic interactions.
- Isoxazole Substituents : Both share the 5-methylisoxazole-3-carboxamide group, but includes a methylthiophene substituent. Thiophene’s sulfur atom may influence redox properties compared to the target’s methoxyethyl chain.
Synthesis : highlights oxime formation and Oxone®-mediated cyclization, whereas the target’s synthesis likely focuses on benzothiazole ring formation and imine stabilization .
N-(5,6-Dimethoxy-3-Methyl-1,3-Benzothiazol-2(3H)-ylidene)-1-Methyl-1H-Pyrazole-3-carboxamide ()
Structural Differences :
- Benzothiazole Substituents: ’s compound has a 3-methyl group on the benzothiazole nitrogen, contrasting with the target’s 2-methoxyethyl chain.
- Carboxamide Group : The pyrazole ring in replaces the target’s isoxazole. Pyrazole’s dual nitrogen atoms may enhance metal coordination, whereas isoxazole’s oxygen could improve polarity.
Q & A
Q. Critical steps :
- Purification : Column chromatography or recrystallization to isolate intermediates and final product .
- Stereochemical control : Use of Z/E-selective conditions (e.g., solvent polarity, temperature) to favor the (E)-isomer .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar benzo[d]thiazole derivatives?
Answer:
Discrepancies in biological data (e.g., antimicrobial efficacy) arise from:
- Structural variations : Minor substituent changes (e.g., methoxy vs. ethoxy groups) alter target binding .
- Assay conditions : Differences in cell lines, incubation times, or solvent systems (DMSO vs. aqueous buffers) impact activity .
Q. Methodological solutions :
- Standardized assays : Use common protocols (e.g., CLSI guidelines for antimicrobial testing) .
- SAR studies : Systematically compare analogs with controlled structural modifications .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm regiochemistry of methoxy groups and imine geometry .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., E/Z configuration) .
- HPLC-PDA : Assesses purity (>95% required for biological studies) .
Q. Example data :
| Technique | Key Observations | Reference |
|---|---|---|
| H NMR | δ 3.35 (s, OCH), δ 8.21 (s, imine H) | |
| HRMS | [M+H] calcd. 459.15, found 459.14 |
Advanced: What mechanistic insights explain this compound’s interaction with biological targets?
Answer:
The compound’s bioactivity (e.g., anticancer) may involve:
- Enzyme inhibition : The benzo[d]thiazole core competes with ATP in kinase binding pockets (e.g., EGFR) .
- DNA intercalation : The planar isoxazole-thiazole system inserts into DNA base pairs, disrupting replication .
Q. Experimental validation :
- Molecular docking : Predict binding affinity with targets like topoisomerase II (Glide score: −9.2 kcal/mol) .
- Kinetic assays : Measure IC values against purified enzymes (e.g., IC = 1.2 μM for PARP-1) .
Basic: What strategies optimize the compound’s solubility and stability for in vitro studies?
Answer:
- Solubility : Use co-solvents (e.g., 10% DMSO in PBS) or formulate as nanoparticles .
- Stability :
- Store at −20°C in anhydrous conditions to prevent hydrolysis of the imine bond .
- Avoid prolonged exposure to light (UV degradation) .
Advanced: How do reaction conditions influence the stereochemical outcome of the imine formation?
Answer:
The (E)-isomer is favored by:
- Solvent polarity : Low-polarity solvents (e.g., toluene) reduce steric hindrance during imine formation .
- Temperature : Higher temperatures (80–100°C) promote thermodynamic control, favoring the (E)-configuration .
Q. Validation :
- NOE NMR : Irradiation of the imine proton shows no coupling to adjacent groups in the (E)-isomer .
Basic: What are the key challenges in scaling up the synthesis for preclinical studies?
Answer:
- Intermolecular side reactions : Aggregation of intermediates during alkylation; mitigated by slow addition of reagents .
- Purification bottlenecks : Replace column chromatography with recrystallization for large-scale batches .
Advanced: How can computational methods guide the design of analogs with improved pharmacokinetics?
Answer:
- ADMET prediction : Tools like SwissADME assess logP (optimal: 2–3) and BBB permeability .
- QSAR models : Correlate substituent electronegativity with metabolic stability (e.g., methoxy vs. trifluoromethyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
